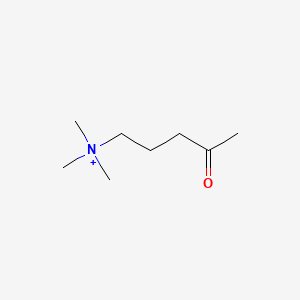
Trimethyl(4-oxopentyl)ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-trimethyl-N-(4-oxopentyl)ammonium is a quaternary ammonium ion in which the substituents on nitrogen are methyl (three) and 4-oxopentyl.
Aplicaciones Científicas De Investigación
Structural Analysis
Trimethyl(4-oxopentyl)ammonium, a derivative of acetylcholine, has shown potent nicotinic activity. Its crystal structure was analyzed using X-ray structure analysis, revealing significant differences in conformation compared to acetylcholine (Gieren & Kokkinidis, 1982).
Chemical Modification and Application
A novel quaternary ammonium salt, synthesized using L-carnitine and cinnamic acid, was studied for its potential as a double prodrug. The synthesis involved acetylation and esterification, leading to a compound with interesting chemical properties (Xiao, 2008).
Solubilization of Carbon Nanotubes
In the field of nanotechnology, certain quaternary ammonium compounds, including trimethyl variants, have been used to solubilize single-walled carbon nanotubes in water. This property is crucial for various applications in material science and nanotechnology (Tomonari, Murakami, & Nakashima, 2006).
Corrosion Inhibition
Ammonium-based ionic liquids, including trimethyl variants, have been investigated for their corrosion inhibition properties. These studies are significant in the context of developing environmentally friendly lubricants and corrosion inhibitors (Gabler et al., 2011).
Water Treatment and Flocculation
Quaternary ammonium compounds, including trimethyl variants, have been synthesized for use as water-soluble cationic flocculants. These compounds are effective in water and wastewater treatment, demonstrating superior properties compared to traditional flocculants (Wang et al., 2009).
Electrochemical Applications
Trimethyl-n-hexylammonium variants have been studied for their electrochemical behavior, particularly in the context of electroplating media for various metals. Understanding their redox behavior in room temperature molten salt solutions is crucial for applications in electrochemistry and material science (Murase, Nitta, Hirato, & Awakura, 2001).
Antibacterial Properties
Chitosan derivatives, including those modified with trimethyl ammonium groups, have been evaluated for their antibacterial properties. These studies are important for the development of new antimicrobial agents and materials (Cai et al., 2015).
Propiedades
Número CAS |
25351-37-5 |
|---|---|
Nombre del producto |
Trimethyl(4-oxopentyl)ammonium |
Fórmula molecular |
C8H18NO+ |
Peso molecular |
144.23 g/mol |
Nombre IUPAC |
trimethyl(4-oxopentyl)azanium |
InChI |
InChI=1S/C8H18NO/c1-8(10)6-5-7-9(2,3)4/h5-7H2,1-4H3/q+1 |
Clave InChI |
UKCYTFTWLWVZSO-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC[N+](C)(C)C |
SMILES canónico |
CC(=O)CCC[N+](C)(C)C |
Números CAS relacionados |
25351-18-2 (iodide) |
Sinónimos |
4-oxo-N,N,N-trimethylpentaminium chloride 4-oxo-N,N,N-trimethylpentanaminium iodide 5-TMAP 5-trimethylammonio-2-pentanone ketopentyltrimethylammonium KPTMA OTMA iodide trimethyl(4-oxopentyl)ammonium trimethyl(4-oxopentyl)ammonium chloride trimethyl(4-oxopentyl)ammonium iodide trimethyl(4-oxopentyl)ammonium perchlorate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



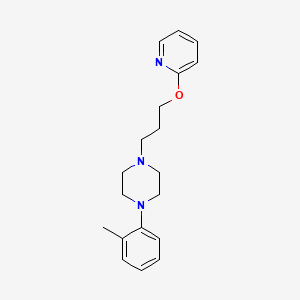
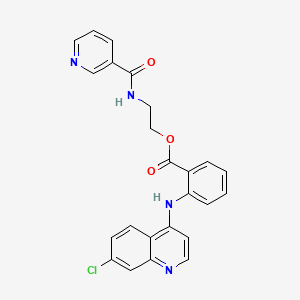
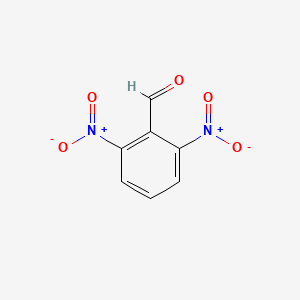
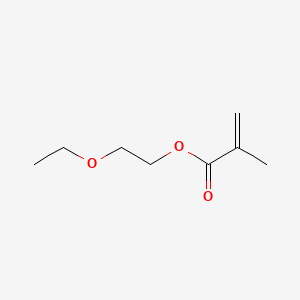
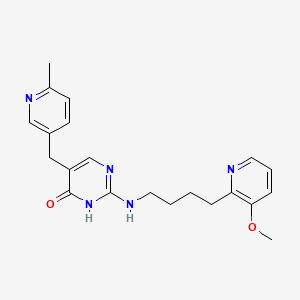

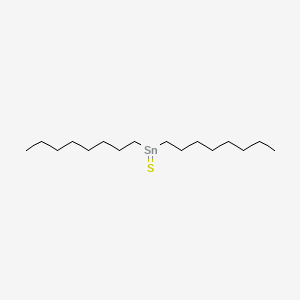
![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)
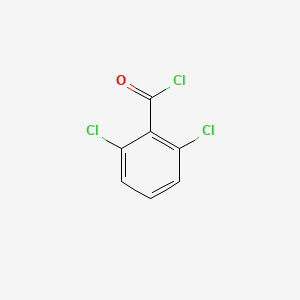

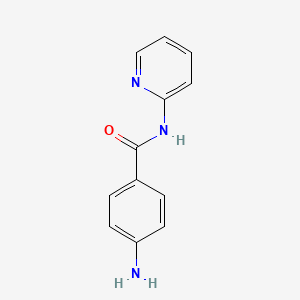
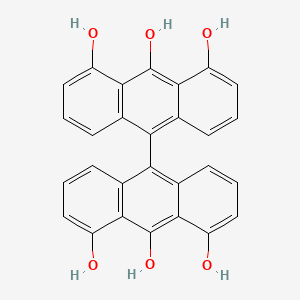
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)
![3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B1206427.png)